3-Chloro-5-nitropyridine-2-thiol
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Overview
Description
Synthesis Analysis
The synthesis of nitropyridine derivatives often involves multi-step reactions including substitution, oxidation, nitration, and ammoniation. For instance, the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine involves these steps and provides a methodological framework that could potentially be adapted for the synthesis of 3-Chloro-5-nitropyridine-2-thiol . Similarly, the synthesis of 2-amino-3-nitropyridine-6-methoxy from 2,6-Dichloropyridine also involves a sequence of reactions that could be relevant .
Molecular Structure Analysis
X-ray and spectroscopic analyses are common techniques used to determine the molecular structure of nitropyridine derivatives. For example, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray crystallography, revealing the presence of two independent molecules in the asymmetric unit and providing detailed geometric parameters . Such structural analyses are crucial for understanding the molecular conformation and potential reactivity of nitropyridine compounds.
Chemical Reactions Analysis
The reactivity of nitropyridine derivatives can be complex and is influenced by the substituents on the pyridine ring. The paper discussing the reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole demonstrates how the presence of a thiadiazole ring can lead to ring opening and the formation of various heterocyclic compounds through reactions with nucleophiles . Additionally, the kinetics of nucleophilic substitutions on chloro-nitropyridines with arenethiolates have been studied, showing that the position of the chloro and nitro groups on the pyridine ring can significantly affect the reaction rates .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitropyridine derivatives can be influenced by their molecular structure and the nature of their substituents. For example, the optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated using UV–vis absorption and fluorescence spectroscopy, revealing absorption and emission maxima that are characteristic of the compound's electronic structure . The solvent effects on the emission spectra of this compound were also studied, which is important for understanding its behavior in different environments.
Scientific Research Applications
Activation of Cysteine in Peptides
3-Chloro-5-nitropyridine-2-thiol has been employed in the activation of the thiol function of cysteine in peptides, facilitating asymmetric disulfide formation. This application is significant in the preparation of heterodimeric peptides, such as in the study of cytochrome models (Rabanal, DeGrado, & Dutton, 1996).
Nucleophilic Functionalization
Studies have explored the synthesis of various novel fluorescent molecules through the nucleophilic functionalization of 2-methyl- and 2-arylvinyl-3-nitropyridines, involving reactions with thiols. This process results in selectively substituted compounds with significant photophysical properties, such as large Stokes shifts (Nikol'skiy, Minyaev, Bastrakov, & Starosotnikov, 2022).
Chemical Kinetics and Conformational Analysis
3-Chloro-5-nitropyridine-2-thiol is instrumental in studying the kinetics and conformational preferences of chemical reactions. For instance, the reactions of 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine with arenethiolates have been analyzed for their arylthio-dechlorination processes, contributing to our understanding of molecular conformations and reaction mechanisms (Hamed, El-Bardan, Saad, Gohar, & Hassan, 1997).
Environmental Applications in Thiol Detection
The compound has also been utilized in environmental sciences, particularly for the detection of thiols in natural waters. Derivatization with 2,2′-dithiobis(5-nitropyridine), a related compound, stabilizes thiols for detection via liquid chromatography, demonstrating its utility in environmental monitoring and analysis (Vairavamurthy & Mopper, 1990).
Molecular Electronics
In the field of molecular electronics, 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine, a derivative, has shown potential as a programmable molecular diode. It demonstrates charge-induced conformational switching and rectifying behavior, suggesting applications in nano-actuators and memory devices operated by external fields (Derosa, Guda, & Seminario, 2003).
Safety And Hazards
The safety data sheet for a related compound, Chloro-5-nitropyridine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Future Directions
The future directions for the use of 3-Chloro-5-nitropyridine-2-thiol or related compounds could involve their use in the synthesis of new materials with potential applications in optoelectronics, sensors, and telecommunications . For instance, polynuclear Cu(I) clusters, which can be synthesized using ligands bearing -SH and -N moieties, are being investigated for promising applications in optoelectronics and luminescence signaling .
properties
IUPAC Name |
3-chloro-5-nitro-1H-pyridine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2S/c6-4-1-3(8(9)10)2-7-5(4)11/h1-2H,(H,7,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUVUYBYAXQFKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)NC=C1[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649903 |
Source
|
Record name | 3-Chloro-5-nitropyridine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-nitropyridine-2-thiol | |
CAS RN |
64007-60-9 |
Source
|
Record name | 3-Chloro-5-nitropyridine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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